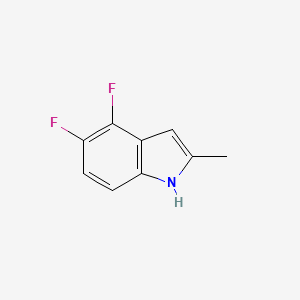

4,5-Difluoro-2-methylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZOUVRTGPHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525903 | |

| Record name | 4,5-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85462-60-8 | |

| Record name | 4,5-Difluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85462-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4,5-Difluoro-2-methylindole

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methylindole

Executive Summary

This compound is a crucial heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the indole scaffold significantly enhances the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it a molecule of high interest for drug development professionals.[1][2] This guide provides a comprehensive overview of the robust synthesis of this compound via the classic Fischer indole synthesis, details the causality behind key experimental choices, and outlines a complete protocol for its structural characterization using modern analytical techniques. This document is intended to serve as a practical resource for researchers and scientists engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents, including tryptophan, melatonin, and the anti-inflammatory drug Indomethacin.[3][4][5] Its unique electronic properties and structural versatility make it a cornerstone of drug design. In recent decades, the introduction of fluorine into organic molecules has emerged as a powerful strategy to optimize drug-like properties.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, conformational preference, and resistance to metabolic degradation, often leading to improved pharmacokinetic profiles.[1][2]

The compound this compound (CAS No: 85462-60-8) merges the benefits of the indole core with the strategic advantages of fluorination.[6][7] Its structure is a precursor for more complex molecules, where the fluorine atoms can serve as metabolic blockers or modulate receptor binding interactions, making it an invaluable intermediate in the synthesis of novel therapeutics.[8][9]

Synthesis via Fischer Indolization: A Mechanistic Approach

The most reliable and widely adopted method for constructing the 2-methylindole scaffold is the Fischer indole synthesis, a reaction discovered in 1883 that remains a pillar of heterocyclic chemistry.[10] This acid-catalyzed reaction forms the indole ring by cyclizing a phenylhydrazone derived from a substituted phenylhydrazine and a ketone or aldehyde.[10][11]

Reaction Mechanism and Rationale

The synthesis proceeds through a series of well-established steps, starting from (3,4-difluorophenyl)hydrazine and acetone.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3,4-difluorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone. This is a standard imine formation reaction where the ketone is activated by protonation.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.

-

[3][3]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement). This is the core bond-forming step that establishes the C-C bond of the new five-membered ring.[4][10]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, losing a proton to regain the aromaticity of the benzene ring. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form an aminal.

-

Elimination and Final Aromatization: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃). A final deprotonation yields the energetically favorable aromatic indole ring, this compound.[4][10]

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical. These acids not only catalyze the initial condensation and protonation steps but also serve as powerful dehydrating agents, driving the equilibria toward the desired products.[10]

Visualization of the Fischer Indole Synthesis

References

- 1. innospk.com [innospk.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. reddit.com [reddit.com]

- 5. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]

- 6. This compound CAS#: 85462-60-8 [m.chemicalbook.com]

- 7. CAS 85462-60-8 | this compound - Synblock [synblock.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

Introduction: The Significance of Fluorinated Indoles in Modern Research

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-methylindole

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms onto this privileged heterocycle can profoundly alter its physicochemical and biological properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity to biological targets.

This compound is a specialized building block that offers a unique substitution pattern for drug discovery and development professionals. The vicinal difluoro substitution on the benzene ring creates a distinct electronic and steric environment compared to more common mono-fluorinated or 6,7-difluoro analogs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. It is important to note that while some properties like melting point are experimentally verified, much of the detailed spectroscopic and reactivity data for this specific isomer is not widely published. Therefore, this guide combines established data with expert analysis based on well-understood chemical principles and data from closely related analogs to provide a robust working profile of the molecule.

Molecular and Physicochemical Profile

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The introduction of two fluorine atoms onto the indole core significantly impacts its molecular weight, polarity, and intermolecular interactions compared to the parent 2-methylindole.

Core Molecular Identifiers

| Property | Value | Source(s) |

| CAS Number | 85462-60-8 | [1] |

| Molecular Formula | C₉H₇F₂N | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Synonyms | 2-Methyl-4,5-difluoroindole, 4,5-Difluoro-2-methyl-1H-indole | [1] |

Key Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is critical to recognize that several of these values are predicted through computational algorithms due to a lack of extensive experimental data in peer-reviewed literature. Such predictions are invaluable for initial experimental design.

| Property | Experimental/Predicted Value | Technical Commentary & Implications |

| Melting Point | 82-84 °C | The defined, relatively sharp melting range suggests a stable crystalline solid at room temperature, which is advantageous for handling, purification, and storage. |

| Boiling Point | 275.4 °C (at 760 mmHg) | The high boiling point indicates low volatility and strong intermolecular forces, consistent with a polar, crystalline solid. Purification by distillation is possible but would require vacuum conditions to prevent thermal decomposition. |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | The predicted density is higher than that of water, which is typical for fluorinated organic compounds. |

| pKa | 16.13 ± 0.30 (Predicted) | This predicted pKa relates to the acidity of the N-H proton. The value is similar to that of indole itself, suggesting that the fluorine atoms on the distal benzene ring have a modest electronic effect on the pyrrole nitrogen's acidity. The compound is not expected to ionize under typical physiological pH conditions. |

| logP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | An experimental logP is not available. This estimate is based on calculated values for similar structures like ethyl this compound-3-carboxylate (XlogP = 2.9)[2] and 6-fluoro-2-methylindole (XLogP3 = 2.6)[3]. A positive logP in this range indicates significant lipophilicity, suggesting good potential for crossing lipid cell membranes but likely poor aqueous solubility. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform). | Based on its lipophilic nature (estimated logP) and the properties of the parent 2-methylindole, the compound is expected to be poorly soluble in aqueous media. It should readily dissolve in common organic solvents used for reaction workups and analytical characterization. |

Spectroscopic Profile: An Interpretive Guide

As experimental spectra for this compound are not publicly available, this section provides an expert interpretation of the expected spectroscopic features. This serves as a predictive guide for researchers to verify the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

-

¹H NMR:

-

N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (C6-H, C7-H): Two protons on the benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm). They will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (³JHH, ³JHF, and ⁴JHF).

-

Pyrrole Proton (C3-H): A singlet or narrowly split multiplet is expected around δ 6.2-6.5 ppm.

-

Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically around δ 2.4-2.5 ppm.

-

-

¹⁹F NMR:

-

Signals: Two distinct signals are expected for the non-equivalent F-4 and F-5 nuclei. These will likely appear in the typical aromatic C-F region (δ -110 to -150 ppm).

-

Coupling: The two fluorine atoms will exhibit a significant ³JFF coupling constant. Furthermore, each fluorine signal will be split by adjacent aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets (e.g., doublet of doublets or more complex patterns). ¹⁹F NMR is particularly diagnostic for confirming the substitution pattern.

-

-

¹³C NMR:

-

Aromatic Carbons: Nine distinct signals are expected. The carbons directly bonded to fluorine (C-4, C-5) will appear as doublets with large ¹JCF coupling constants (typically >240 Hz). Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).

-

Indole Carbons: The C-2 carbon bearing the methyl group will be significantly downfield.

-

Methyl Carbon: The C2-CH₃ carbon will appear as a singlet in the upfield region (δ 12-15 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretch: A sharp, characteristic peak is expected around 3400-3450 cm⁻¹.

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1250 cm⁻¹ region, which are diagnostic for the presence of the aryl-fluoride bonds.

Mass Spectrometry (MS)

-

Molecular Ion: Under Electron Ionization (EI), the molecular ion peak [M]⁺• is expected at m/z = 167.16. The presence of two fluorine atoms and one nitrogen atom will give this peak a distinct isotopic pattern.

-

Fragmentation: A prominent fragment would be the loss of a methyl radical ([M-15]⁺) to give a peak at m/z = 152. Further fragmentation of the indole ring structure is also expected.

Synthesis and Purification Workflow

The most direct and widely used method for constructing the indole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Logical Framework of the Fischer Indole Synthesis

The diagram below outlines the mechanistic flow for the synthesis of this compound. The key steps involve the formation of the hydrazone, a critical[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Representative Experimental Protocol

This protocol is a generalized procedure and serves as a starting point. As a self-validating system, in-process checks (e.g., TLC) are crucial to monitor reaction completion before proceeding to workup and purification.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).

-

Add a suitable solvent. Ethanol or acetic acid are common choices.

-

Add acetone (1.1 eq) to the mixture.

-

-

Hydrazone Formation:

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. Monitor by TLC to confirm the consumption of the starting hydrazine.

-

-

Cyclization:

-

Slowly add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation[4][5]. The reaction is often exothermic.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-6 hours.

-

Causality: The acid protonates the hydrazone, facilitating tautomerization to the reactive ene-hydrazine intermediate, which is necessary for the subsequent[2][2]-sigmatropic rearrangement—the core bond-forming step of the synthesis[6]. Heating provides the activation energy for this rearrangement and the final cyclization/aromatization steps.

-

-

Workup:

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and neutralize the bulk of the acid.

-

Basify the aqueous mixture with a suitable base (e.g., NaOH solution) to pH 8-9 to ensure the indole is in its neutral form.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure to yield the crude solid.

-

Recrystallization: Given the compound is a solid with a defined melting point, recrystallization is the preferred method for purification. A solvent system like ethanol/water or hexane/ethyl acetate should be effective.

-

Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be employed using a hexane/ethyl acetate gradient.

-

Chemical Stability, Storage, and Handling

Stability Profile

-

General Stability: Indoles are generally stable compounds, but can be susceptible to oxidation and polymerization, especially under acidic conditions or upon prolonged exposure to light and air. The electron-withdrawing nature of the two fluorine atoms may slightly increase the stability of the aromatic ring towards oxidation compared to electron-rich indoles.

-

Potential for Defluorination: While aryl-fluorine bonds are typically very strong, certain substitution patterns on heterocyclic rings can render them susceptible to nucleophilic substitution or elimination. Researchers should be aware that some fluorinated indoles have shown instability in aqueous buffers, leading to defluorination. It is recommended to assess the stability of this compound in the intended experimental media, particularly in aqueous solutions at physiological pH.

-

Storage: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Safety and Handling

-

Hazard Identification: Commercial suppliers classify this compound with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

Additional predicted hazards include irritation to the eyes, skin, and respiratory system.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Conclusion and Future Outlook

This compound is a valuable, albeit under-characterized, chemical building block. Its key physicochemical properties—a stable crystalline nature, significant lipophilicity, and a difluoro substitution pattern that offers unique electronic properties—make it an attractive scaffold for constructing novel bioactive molecules. This guide provides a foundational understanding of its properties, drawing from established data and predictive science. The provided interpretive spectroscopic data and the generalized synthesis protocol offer a practical framework for researchers to confidently synthesize, purify, and characterize this compound. As the demand for novel fluorinated heterocycles grows, a more thorough experimental investigation into the solubility, stability, and reactivity of this compound will be essential to fully unlock its potential in drug discovery and materials science.

References

- 1. CAS 85462-60-8 | this compound - Synblock [synblock.com]

- 2. PubChemLite - this compound-3-carboxylic acid ethyl ester (C12H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

A Technical Guide to 4,5-Difluoro-2-methylindole: A Fluorinated Scaffold for Advanced Drug Discovery

This document provides an in-depth technical overview of 4,5-Difluoro-2-methylindole (CAS No. 85462-60-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the strategic importance of its fluorinated structure, and its application in creating next-generation therapeutics.

Core Molecular Profile and Physicochemical Attributes

This compound, also known as 4,5-difluoro-2-methyl-1H-indole, is a specialized fluorinated indole derivative.[1][2] The indole core is a foundational structure in a vast number of biologically active compounds, including natural products and pharmaceuticals.[3][4] The strategic placement of two fluorine atoms on the benzene ring significantly modifies the molecule's electronic properties, enhancing its utility in medicinal chemistry.

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is presented below. This data provides the foundational knowledge for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 85462-60-8 | [2][5] |

| Molecular Formula | C₉H₇F₂N | [2][5][6] |

| Molecular Weight | 167.16 g/mol | [2][5] |

| Synonyms | 4,5-difluoro-2-methyl-1H-indole, 2-Methyl-4,5-difluoroindole | [2] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥97% | [7] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [8] |

| InChI Key | LTYZOUVRTGPHQM-UHFFFAOYSA-N | [7] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following GHS information is provided for user safety.

| Hazard Information | Details | Source(s) |

| Pictogram | Exclamation Mark | |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Codes | P280, P305+P351+P338 |

Synthesis and Mechanistic Insight: The Fischer Indole Synthesis

The most prevalent and historically significant method for constructing the indole scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[9] This reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] This method is frequently used to synthesize antimigraine drugs of the triptan class.[9][10]

The synthesis of this compound is logically achieved via the Fischer cyclization of (2,3-difluorophenyl)hydrazine with acetone in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.

Reaction Mechanism

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process is a cascade of well-defined steps:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (2,3-difluorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form, which is a crucial step for the subsequent rearrangement.

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a C-C bond, yielding a di-imine intermediate.[9]

-

Cyclization and Aromatization: The intermediate di-imine rapidly cyclizes to form an aminoacetal (aminal). Subsequent elimination of ammonia (NH₃) under acid catalysis leads to the formation of the stable, aromatic indole ring.[9][10] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure.[9][10]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the Fischer indole synthesis for this compound.

Caption: Workflow of the Fischer Indole Synthesis.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (2,3-difluorophenyl)hydrazine (1.0 eq) and acetone (1.2 eq) in a suitable solvent like ethanol.

-

Hydrazone Formation: Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) or another Lewis acid catalyst (e.g., ZnCl₂).

-

Heating: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) until it reaches a pH of ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Strategic Role of Fluorine in Drug Discovery

The true value of this compound lies in the strategic incorporation of fluorine atoms. Fluorine has become a cornerstone of modern pharmaceutical design for several key reasons:[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block enzymatic oxidation, thereby increasing the drug's half-life and bioavailability.[1]

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, often increasing binding potency.

-

Improved Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

These attributes make fluorinated indole scaffolds, such as this compound, highly sought-after intermediates for creating more effective and durable therapeutic agents.[1]

Applications in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the basis for drugs targeting cancer, inflammation, and neurological disorders.[3][11] Fluorinated indoles and their derivatives (oxindoles) are critical precursors in the synthesis of targeted therapies.

-

Kinase Inhibitors: Many kinase inhibitors, which are crucial in oncology, feature an indole or oxindole core. For example, 5-Fluoro-2-Oxindole is a key precursor in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and other cancers.[1][11] Derivatives of this compound are logical building blocks for novel analogues of such drugs, aiming to improve efficacy or overcome resistance.[11][12]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Difluorinated phenylamino structures are known to be effective in inhibiting VEGFR-2 kinase activity.[13] this compound provides a scaffold to build potent VEGFR-2 inhibitors.

-

α-Glucosidase Inhibitors: 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of diabetes.[14][15] This highlights the broader therapeutic potential of the fluorinated indole scaffold beyond oncology.

The following diagram illustrates the logical progression from the core scaffold to a therapeutic application.

Caption: From Core Scaffold to Therapeutic Candidate.

Expected Spectroscopic Characteristics

While a dedicated spectrum for this specific compound is not provided, its structure allows for the confident prediction of key spectroscopic features, which is essential for its characterization.

-

¹H NMR: The spectrum would show a singlet for the N-H proton (if not exchanged), a singlet for the C2-methyl group protons, and complex multiplets for the aromatic protons on the benzene ring, which would be split by both H-H and H-F coupling.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for C4 and C5 would appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. Other carbons in the benzene ring would show smaller two- or three-bond couplings (²JCF, ³JCF).[16][17]

-

¹⁹F NMR: Two distinct signals would be observed for the non-equivalent fluorine atoms at C4 and C5. These signals would appear as doublets of doublets (or more complex multiplets) due to F-F and F-H coupling.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 167.16, consistent with the molecular weight.

Conclusion

This compound (CAS 85462-60-8) is more than a simple chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorination. Its robust synthesis via the Fischer indole method and the advantageous physicochemical properties imparted by its difluoro substitution make it an exceptionally valuable scaffold. For researchers in medicinal chemistry and drug development, this compound offers a reliable starting point for the rational design of novel kinase inhibitors and other therapeutics with potentially enhanced metabolic stability, bioavailability, and target affinity.

References

- 1. innospk.com [innospk.com]

- 2. CAS 85462-60-8 | this compound - Synblock [synblock.com]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. This compound CAS#: 85462-60-8 [m.chemicalbook.com]

- 6. Cas 85462-60-8,this compound | lookchem [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 85462-60-8 | CAS DataBase [m.chemicalbook.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Difluoroindole Compounds: A Technical Guide to Their Therapeutic Potential and Application in Drug Discovery

Abstract: The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of difluoroindole compounds, a class of molecules demonstrating significant promise across a spectrum of therapeutic areas. We will explore the profound impact of difluorination on the physicochemical and pharmacological properties of the indole nucleus, detailing key synthetic strategies for accessing these valuable structures. This guide will then delve into the diverse therapeutic applications of difluoroindole derivatives in oncology, neurodegenerative diseases, and infectious diseases, supported by mechanistic insights and quantitative biological data. Finally, we will present practical considerations for drug development, including structure-activity relationship (SAR) studies and detailed experimental protocols, to equip researchers and drug development professionals with the knowledge to harness the full potential of this privileged scaffold.

Part 1: The Difluoroindole Scaffold: Physicochemical Properties and Synthetic Strategies

The Impact of Difluorination on Pharmacokinetic and Pharmacodynamic Properties

The introduction of two fluorine atoms onto the indole ring profoundly alters its electronic and steric properties, often leading to significant improvements in its drug-like characteristics. The high electronegativity of fluorine can modulate the pKa of the indole nitrogen, influencing its ability to participate in hydrogen bonding interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability often translates to improved oral bioavailability and a longer plasma half-life for drug candidates.

From a pharmacodynamic perspective, the presence of two fluorine atoms can lead to enhanced binding affinity and selectivity for target proteins. The fluorine atoms can engage in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, leading to a more potent biological response.

Key Synthetic Methodologies for Difluoroindole and Difluoro-oxindole Cores

The synthesis of difluoroindole scaffolds requires specialized chemical strategies to precisely install the fluorine atoms at the desired positions.

The synthesis of difluoroindoles such as 5,6-difluoroindole and 5,7-difluoro-1H-indole often begins with appropriately substituted aniline precursors. These can then be elaborated into the indole ring system through classical methods like the Fischer, Leimgruber-Batcho, or Madelung indole syntheses. The choice of starting material is critical for controlling the final regiochemistry of the difluoro substitution pattern. For instance, 5,6-Difluoroindole is a crucial building block for pharmaceuticals targeting neurological disorders and for materials science applications.[1] Similarly, 5,7-Difluoro-1H-Indole is a versatile intermediate in the synthesis of compounds with antifungal, anti-inflammatory, and anticancer properties.[2]

The 3,3-difluoro-2-oxindole scaffold is a particularly interesting motif found in a number of biologically active compounds. A novel and efficient method for the synthesis of these structures involves a Cu(I)-catalyzed reaction.[1][3] This approach offers advantages over previous methods that required harsh conditions or the use of explosive reagents.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Aniline [label="Aniline Derivative"]; Bromodifluoroacetate [label="Bromodifluoroacetate"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate"]; Difluoro_oxindole [label="3,3-Difluoro-2-oxindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -- Intermediate; Bromodifluoroacetate -- Intermediate; Cu_Catalyst -- Intermediate [label="Catalyzes"]; Intermediate -> Difluoro_oxindole [label="Intramolecular Cyclization"]; }

Diagram 1: General workflow for the Cu(I)-catalyzed synthesis of 3,3-difluoro-2-oxindoles.

Part 2: Therapeutic Applications of Difluoroindole Compounds

The unique properties conferred by difluorination have positioned these indole derivatives as promising candidates for a range of therapeutic applications.

Oncology: Targeting Key Pathways in Cancer Progression

Difluoroindole compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.

A number of fluoroindole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[4][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. For example, indole-chalcone derivatives containing a fluoroindole moiety have shown impressive cytotoxicity against colorectal cancer cell lines, with some analogues exhibiting IC50 values in the low nanomolar range.[4][6]

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[7][8] The incorporation of two fluorine atoms can enhance the binding affinity and selectivity of these inhibitors. For instance, 4,6-difluoroindole derivatives have been investigated as potential kinase inhibitors.[9]

dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Difluoroindole_Kinase_Inhibitor [label="Difluoroindole-Based\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., EGFR, SRC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP"]; Substrate [label="Substrate Protein"]; Phosphorylated_Substrate [label="Phosphorylated Substrate"]; Cell_Proliferation [label="Cancer Cell\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ATP -> Kinase; Substrate -> Kinase; Kinase -> Phosphorylated_Substrate [label="Phosphorylation"]; Phosphorylated_Substrate -> Cell_Proliferation [label="Promotes"]; Difluoroindole_Kinase_Inhibitor -> Kinase [label="Inhibits ATP Binding", style=dashed, color="#EA4335"]; }

Diagram 2: Mechanism of action for difluoroindole-based kinase inhibitors.

Neurodegenerative Diseases: Modulating Neuropathological Pathways

The blood-brain barrier permeability and metabolic stability of difluoroindole compounds make them attractive candidates for treating central nervous system disorders.

Oxindole derivatives have shown promise in affording neuroprotection against oxidative stress, a key factor in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] The introduction of fluorine atoms can enhance these neuroprotective properties.[12] Some indole-based compounds have been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease.[4][13] While specific data on difluoro-oxindoles in this area is still emerging, the foundational research on related compounds is promising.

Infectious Diseases: Novel Antiviral and Antimicrobial Agents

Difluoroindole derivatives have also demonstrated potent activity against a range of pathogens.

A notable example is a 5,7-difluoroindole derivative that has been identified as a potent inhibitor of the influenza virus.[14] This compound targets the viral entry and membrane fusion process. Other indole derivatives have also shown promise as inhibitors of HIV and respiratory syncytial virus (RSV).[15][16][17]

Part 3: Practical Considerations for Drug Development

Structure-Activity Relationship (SAR) Studies of Difluoroindole Analogs

Systematic SAR studies are crucial for optimizing the therapeutic potential of difluoroindole compounds. These studies involve the synthesis and biological evaluation of a series of analogues to understand how different substituents and their positions on the difluoroindole scaffold affect biological activity. For example, in the development of kinase inhibitors, SAR studies have elucidated the importance of specific substitution patterns on the indole ring for achieving high potency and selectivity.[18]

Part 4: Experimental Protocols

General Protocol for the Synthesis of a 3,3-Difluoro-2-oxindole Derivative

This protocol is a representative example based on the copper-catalyzed cyclization methodology.[1][3]

Materials:

-

Substituted aniline

-

Ethyl bromodifluoroacetate

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., cesium carbonate)

-

Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

To an oven-dried reaction vessel, add the substituted aniline (1.0 equiv.), CuI (0.1 equiv.), and the ligand (0.2 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by the base (2.0 equiv.).

-

Add ethyl bromodifluoroacetate (1.5 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoro-2-oxindole.

In Vitro Assay for Determining Tubulin Polymerization Inhibition

This assay is used to evaluate the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Tubulin (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin/GTP solution into the wells of a pre-warmed 96-well plate.

-

Add the test compound at various concentrations to the wells. Include wells with DMSO as a negative control and a positive control inhibitor.

-

Immediately place the plate in the microplate reader pre-heated to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the polymerization of tubulin.

-

Calculate the rate of polymerization for each concentration of the test compound.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Part 5: Data Summary

Table 1: Biological Activities of Representative Difluoroindole Compounds

| Compound Class | Specific Example | Therapeutic Target | Biological Activity (IC50) | Disease Area |

| Indole-Chalcone | Fluoroindole-chalcone analog | Tubulin | 4.52 nM (HCT116 cells)[4] | Colorectal Cancer |

| 4-Fluoroindoline | Derivative 24a | PERK | 0.8 nM[9] | Cancer |

| 5-Fluoro-2-oxindole | Derivative 3f | α-glucosidase | 35.83 µM[19] | Diabetes |

| Indole Derivative | Compound 11a | AChE | 0.10 µM[6] | Alzheimer's Disease |

| Indole Derivative | Compound U2 | Bcl-2 | 0.83 µM (MCF-7 cells)[20] | Breast Cancer |

Part 6: References

-

Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--

-

Bellman, T. M. (2015). Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings. Purdue e-Pubs. Retrieved from --INVALID-LINK--

-

Synthesis of 3,3-difluoro-2-oxindoles from anilines and bromodifluoroacetates. (2021). ResearchGate. Retrieved from --INVALID-LINK--

-

Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of 3,3‐difluoro oxindoles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Researchers develop chemical compound with potential against Alzheimer's disease. (2022). Agência FAPESP. Retrieved from --INVALID-LINK--

-

Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018). ResearchGate. Retrieved from --INVALID-LINK--

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances. Retrieved from --INVALID-LINK--

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2022). MDPI. Retrieved from --INVALID-LINK--

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

New candidate compounds show promise for Alzheimer's and pain treatment. (2022). Medical Xpress. Retrieved from --INVALID-LINK--

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). Frontiers in Chemistry. Retrieved from --INVALID-LINK--

-

Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). PubMed. Retrieved from --INVALID-LINK--

-

Novel Oxindole-Curcumin Hybrid Compound for Antioxidative Stress and Neuroprotection. (2020). PubMed. Retrieved from --INVALID-LINK--

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2022). ACS Pharmacology & Translational Science. Retrieved from --INVALID-LINK--

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2022). MDPI. Retrieved from --INVALID-LINK--

-

A review on recent developments of indole-containing antiviral agents. (2015). Acta Pharmaceutica Sinica B. Retrieved from --INVALID-LINK--

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (2016). Current Topics in Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

-

CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents. Retrieved from --INVALID-LINK--

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology. Retrieved from --INVALID-LINK--

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Bentham Science. Retrieved from --INVALID-LINK--

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules. Retrieved from --INVALID-LINK--

-

Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. (2010). European Journal of Pharmacology. Retrieved from --INVALID-LINK--

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

-

Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2022). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

-

Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from --INVALID-LINK--

-

Screening of the four novel synthetic indole derivatives for antiviral.... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2022). PubMed. Retrieved from --INVALID-LINK--

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2022). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Indole derivatives as RSV-F inhibitors: design and evaluation. (2022). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from --INVALID-LINK--

-

Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. (2011). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. Retrieved from --INVALID-LINK--

-

Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

-

(PDF) Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals. (2017). ResearchGate. Retrieved from --INVALID-LINK--

-

Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2020). Molecules. Retrieved from --INVALID-LINK--

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). ACS Omega. Retrieved from --INVALID-LINK--

-

Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors. (2018). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

References

- 1. "Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings" by Tabitha Michelle Bellman [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. stories.prf.org [stories.prf.org]

- 11. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]

- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives as RSV-F inhibitors: design and evaluation. [wisdomlib.org]

- 17. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4,5-Difluoro-2-methylindole in Organic Solvents

This guide provides an in-depth technical overview of the core physicochemical properties of 4,5-Difluoro-2-methylindole, focusing on its solubility and stability in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their laboratory workflows.

Introduction: The Significance of Fluorinated Indoles

Indole and its derivatives are fundamental scaffolds in a vast number of natural products and pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into the indole ring system can significantly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3][4] this compound (CAS No. 85462-60-8) is a substituted indole of interest in medicinal chemistry and organic synthesis.[5] An understanding of its solubility and stability is paramount for its effective use, from storage and handling to its application in reaction chemistry and biological assays. Poor solubility can hinder accurate biological evaluation and formulation, while instability can lead to the generation of impurities and unreliable experimental results.[6][7]

Physicochemical Properties of this compound

The unique structure of this compound, with two electron-withdrawing fluorine atoms on the benzene ring and an electron-donating methyl group on the pyrrole ring, dictates its solubility and stability profile. The fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism.[1][3] While qualitatively described as soluble in organic solvents like ether, methylene chloride, and benzene, and practically insoluble in water, quantitative data is essential for precise experimental design.[8]

| Property | Value | Source |

| CAS Number | 85462-60-8 | [5] |

| Molecular Formula | C₉H₇F₂N | [5] |

| Molecular Weight | 167.16 g/mol | [5] |

Part 1: Solubility Determination in Organic Solvents

Solubility, a critical parameter, can be defined in two primary ways: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution (often generated from a high-concentration DMSO stock), while thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[7]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental guide for solvent selection.[9] The polarity of this compound, influenced by the polar C-F bonds and the N-H group capable of hydrogen bonding, suggests solubility in a range of polar aprotic and polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These are expected to be effective due to their ability to engage in dipole-dipole interactions. DMSO is a common choice for creating high-concentration stock solutions.[10][11]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in these solvents, though the aromatic nature of the indole core may provide some compatibility with aromatic solvents like toluene.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess the concentration at which a compound precipitates from a supersaturated aqueous/organic co-solvent solution.[10][11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, inducing precipitation of the less soluble compound.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Nephelometric Reading: Measure the light scattering of the solutions using a nephelometer. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone, Toluene).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Illustrative Solubility Data Presentation

The following table represents a hypothetical, yet realistic, presentation of solubility data that would be generated from the shake-flask protocol.

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Molar Solubility (M) at 25°C |

| DMSO | 7.2 | 46.7 | > 100 | > 0.60 |

| Acetone | 5.1 | 20.7 | 45.3 | 0.27 |

| Ethanol | 4.3 | 24.5 | 28.7 | 0.17 |

| Acetonitrile | 5.8 | 37.5 | 21.2 | 0.13 |

| Methanol | 5.1 | 32.7 | 18.5 | 0.11 |

| Dichloromethane | 3.1 | 8.9 | 15.8 | 0.09 |

| Toluene | 2.4 | 2.4 | 5.1 | 0.03 |

| Hexane | 0.1 | 1.9 | < 0.1 | < 0.0006 |

Part 2: Stability Assessment in Solution

Assessing the stability of this compound in solution is critical for ensuring the integrity of stock solutions and experimental results. Stability is typically evaluated by monitoring the degradation of the parent compound over time under various stress conditions.[12][13]

Theoretical Considerations for Stability

The indole nucleus can be susceptible to degradation under certain conditions:

-

Acidic Conditions: The pyrrole ring of indole is electron-rich and can be protonated at the C3 position in strong acid, which can lead to polymerization or degradation.[2]

-

Oxidative Conditions: The indole ring can be susceptible to oxidation.

-

Photolytic Conditions: Exposure to UV light can induce degradation in some indole derivatives.

-

Thermal Conditions: Elevated temperatures can accelerate degradation pathways.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a systematic approach to evaluate the stability of this compound in a chosen solvent (e.g., DMSO or an ethanol/PBS mixture) under accelerated degradation conditions, following ICH guidelines.[13]

Methodology:

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

Application of Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Photolytic Degradation: Expose the solution to a UV lamp.[14]

-

Thermal Degradation: Place the solution in an oven at an elevated temperature (e.g., 60 °C).[14]

-

Control: Store a sample at 4 °C protected from light.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Neutralize the acid and base samples before analysis.

-

HPLC Analysis: Analyze each sample by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants). Quantify the peak area of the parent compound.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample. A compound is often considered stable if >90% of the parent remains.

Illustrative Stability Data Presentation

The following table provides a template for presenting stability data.

| Condition | Solvent | Time (hours) | % Parent Compound Remaining | Observations |

| Control (4°C, dark) | DMSO | 48 | 99.8 | No significant degradation |

| Thermal (60°C) | DMSO | 48 | 95.2 | Minor degradation observed |

| Photolytic (UV) | DMSO | 48 | 88.7 | Significant degradation, one major degradant peak |

| Acidic (0.1 M HCl) | DMSO/H₂O | 48 | 91.5 | Moderate degradation |

| Basic (0.1 M NaOH) | DMSO/H₂O | 48 | 98.9 | Stable |

| Oxidative (3% H₂O₂) | DMSO/H₂O | 48 | 75.4 | Rapid degradation, multiple degradant peaks |

Visualization of Experimental Workflows

Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

HPLC-Based Stability Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. daneshyari.com [daneshyari.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 85462-60-8 | this compound - Synblock [synblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. chembk.com [chembk.com]

- 9. youtube.com [youtube.com]

- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Exploring the Chemical Space of 4,5-Difluoro-2-methylindole Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide provides an in-depth exploration of the chemical space surrounding 4,5-difluoro-2-methylindole, a promising starting point for the development of novel therapeutics. We will delve into the synthetic rationale, key reaction methodologies, and strategic considerations for generating a diverse library of analogs, providing researchers with a comprehensive roadmap for navigating this exciting area of drug discovery.

The Strategic Advantage of Fluorination in Indole-Based Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[6] In the context of the indole ring system, fluorine substitution can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

-

Conformational Control: Strategic placement of fluorine can induce specific conformational preferences in the molecule, leading to higher binding affinity and selectivity for the target protein.

The 4,5-difluoro substitution pattern on the 2-methylindole core presents a unique combination of electronic and steric properties, making it an attractive scaffold for further chemical exploration.

Synthesis of the this compound Core

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. While several methods exist for indole synthesis, the Fischer indole synthesis is a classic and often reliable approach.

Recommended Synthetic Protocol: Fischer Indole Synthesis

This protocol outlines a typical procedure for the synthesis of this compound.

Step 1: Formation of the Hydrazone

-

To a solution of 3,4-difluoroaniline in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of pyruvic acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude hydrazone can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Indole

-

The purified hydrazone is then subjected to cyclization conditions. A common and effective method is to use a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture of the hydrazone and the acid catalyst at an elevated temperature (e.g., 80-120 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto ice-water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography to yield the final product.

| Reactants | Reagents | Conditions | Typical Yield |

| 3,4-Difluoroaniline, Pyruvic acid | Ethanol, Acetic Acid | Reflux, 2-4h | 85-95% (Hydrazone) |

| Hydrazone | Polyphosphoric Acid | 80-120 °C, 1-3h | 60-80% (Indole) |

Exploring the Chemical Space: Strategies for Analog Generation

With the core scaffold in hand, the next phase involves systematically exploring the chemical space by introducing diverse functional groups at various positions of the indole ring. This exploration is guided by the principles of medicinal chemistry to probe structure-activity relationships (SAR).

N-Functionalization (Position 1)

The indole nitrogen is a key handle for introducing a wide array of substituents to modulate solubility, lipophilicity, and potential interactions with the target protein.

Workflow for N-Alkylation/Arylation:

Caption: General workflow for N-functionalization of the indole core.

Experimental Protocol: N-Alkylation

-

To a solution of this compound in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, potassium carbonate) at 0 °C.

-

Stir the mixture for 15-30 minutes to allow for deprotonation of the indole nitrogen.

-

Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated analog using column chromatography.

C3-Functionalization

Position 3 of the indole ring is highly nucleophilic and susceptible to electrophilic substitution, providing a rich avenue for introducing diverse functionalities.

Key Reactions at C3:

-

Vilsmeier-Haack Reaction: Introduction of a formyl group (-CHO) using phosphoryl chloride (POCl₃) and DMF. This aldehyde can then be a versatile intermediate for further modifications (e.g., reductive amination, Wittig reaction).

-

Mannich Reaction: Introduction of an aminomethyl group using formaldehyde and a secondary amine. These Mannich bases are valuable for improving solubility and can serve as precursors for other functional groups.

-

Friedel-Crafts Acylation: Introduction of an acyl group using an acid chloride or anhydride in the presence of a Lewis acid catalyst.

Workflow for C3-Formylation (Vilsmeier-Haack):

Caption: Workflow for the Vilsmeier-Haack formylation at the C3 position.

C6 and C7 Functionalization

Modifications on the benzene portion of the indole ring can significantly impact electronic properties and provide additional vectors for interaction with the biological target. Accessing these positions often requires directed lithiation or metal-catalyzed cross-coupling reactions.

-

Directed Ortho-Metalation (DoM): By protecting the indole nitrogen with a suitable directing group (e.g., -Boc, -Piv), it is possible to selectively deprotonate the C7 position using a strong base like n-butyllithium or s-butyllithium. The resulting lithiated species can then be quenched with various electrophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is present at the C6 or C7 position (which would require a different starting material or a halogenation step), Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, alkynyl, or amino substituents.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic generation and biological evaluation of these analogs will allow for the development of a comprehensive SAR. Key questions to address include:

-

What is the optimal size and nature of the substituent at the N1 position?

-

How do different functional groups at the C3 position influence potency and selectivity?

-

Do substituents on the benzene ring (C6, C7) lead to improved activity or a better ADME profile?

The data gathered from these studies will be instrumental in designing the next generation of more potent and selective drug candidates. The this compound scaffold represents a fertile ground for the discovery of novel therapeutics across various disease areas.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4,5-Difluoro-2-methylindole

Abstract

This comprehensive guide provides a detailed protocol for the N-alkylation of 4,5-difluoro-2-methylindole, a crucial transformation for the synthesis of novel pharmaceutical candidates. N-alkylated fluorinated indoles are significant scaffolds in medicinal chemistry, often exhibiting enhanced metabolic stability and target affinity.[1][2][3] This document outlines the chemical principles, step-by-step experimental procedures, and critical parameters for achieving high-yield and selective N-alkylation of this electron-deficient indole substrate.

Introduction: The Significance of Fluorinated N-Alkylindoles

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4][5] The strategic introduction of fluorine atoms into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][6] Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolism, often leading to compounds with improved potency and bioavailability.[3] Specifically, the N-alkylation of fluorinated indoles provides a versatile entry point for creating diverse libraries of compounds for biological screening.[1][7] this compound presents a unique substrate where the electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton, facilitating its removal under basic conditions.[8]

Core Principles of Indole N-Alkylation

The N-alkylation of indoles is a nucleophilic substitution reaction. The reaction proceeds in two fundamental steps:

-

Deprotonation: A base is used to remove the acidic proton from the indole nitrogen, generating a nucleophilic indole anion.

-

Nucleophilic Attack: The indole anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming the new N-C bond.

The regioselectivity of alkylation (N- vs. C3-alkylation) is a critical consideration. While C3 is generally the most nucleophilic position in a neutral indole, the formation of the indole anion strongly favors N-alkylation.[9][10] For substrates like this compound, the presence of electron-withdrawing fluorine atoms further enhances the acidity of the N-H bond, promoting the formation of the N-anion and thus favoring N-alkylation.[8][11]

Caption: General mechanism of indole N-alkylation.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide

This protocol describes a robust and scalable method for the N-alkylation of this compound using an alkyl halide and sodium hydride in an aprotic polar solvent.